BenchChemオンラインストアへようこそ!

4-Formyl-N-methylbenzamide-d3

LC-MS/MS quantification Isotope dilution mass spectrometry JAK2 inhibitor bioanalysis

4-Formyl-N-methylbenzamide-d3 (molecular formula C₉H₆D₃NO₂, molecular weight 166.19 g/mol) is the stable isotope-labeled analog of 4-Formyl-N-methylbenzamide (CAS 167837-57-2), carrying three deuterium atoms on the N-methyl group. The unlabeled parent compound (C₉H₉NO₂, MW 163.17 g/mol) is a versatile aromatic aldehyde used as a key intermediate in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines that serve as potent JAK2 inhibitors.

Molecular Formula C₉H₆D₃NO₂
Molecular Weight 166.19
Cat. No. B1162540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-N-methylbenzamide-d3
Synonyms4-Formyl-N-methyl-benzamide-d3;  N-Methyl-4-formylbenzamide-d3
Molecular FormulaC₉H₆D₃NO₂
Molecular Weight166.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-N-methylbenzamide-d3: Isotope-Labeled Benzamide Building Block for Quantitative LC-MS and Deuterated Drug Discovery


4-Formyl-N-methylbenzamide-d3 (molecular formula C₉H₆D₃NO₂, molecular weight 166.19 g/mol) is the stable isotope-labeled analog of 4-Formyl-N-methylbenzamide (CAS 167837-57-2), carrying three deuterium atoms on the N-methyl group [1]. The unlabeled parent compound (C₉H₉NO₂, MW 163.17 g/mol) is a versatile aromatic aldehyde used as a key intermediate in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines that serve as potent JAK2 inhibitors . The d3-labeled variant preserves the full chemical reactivity of the parent scaffold while providing the mass shift and isotopic signature essential for quantitative mass spectrometry applications, metabolic tracing, and the synthesis of deuterated drug candidates .

Why 4-Formyl-N-methylbenzamide-d3 Cannot Be Substituted with Its Unlabeled Counterpart in Quantitative LC-MS/MS Workflows


The unlabeled analog 4-Formyl-N-methylbenzamide (MW 163.17) shares identical chemical reactivity but lacks the mass shift required for reliable differentiation from the target analyte in mass spectrometry-based quantification . In LC-MS/MS bioanalysis, co-eluting compounds with identical monoisotopic masses produce indistinguishable signals, making accurate peak integration and quantification impossible without an isotopically distinct internal standard [1]. The d3 label on the target compound provides a +3 Da mass increment, which is the widely accepted minimum mass difference needed to eliminate spectral overlap between the analyte and its internal standard for small molecules below ~1,000 Da . Substituting a structurally similar but non-isotopic analog (e.g., a different benzamide derivative) introduces differential ionization efficiency, chromatographic retention time shifts, and variable extraction recovery — all of which invalidate the fundamental assumption of identical behavior that underpins the isotope dilution method [1].

4-Formyl-N-methylbenzamide-d3: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Mass Shift of +3.02 Da Enables Baseline-Resolved Quantification Against Unlabeled 4-Formyl-N-methylbenzamide

When used as an internal standard in LC-MS/MS assays, 4-Formyl-N-methylbenzamide-d3 (C₉H₆D₃NO₂, monoisotopic mass ~166.08 Da) is detected at m/z +3 relative to the unlabeled analyte 4-Formyl-N-methylbenzamide (C₉H₉NO₂, exact monoisotopic mass 163.0633 Da) [1]. This +3 Da shift satisfies and exceeds the minimum requirement of ≥3 mass units for small-molecule internal standards to prevent spectral overlap . In contrast, a single ¹³C or ¹⁵N label would provide only +1 Da, risking isotopic cross-talk from the analyte's natural abundance [M+1] peak. A +5 Da label (e.g., benzamide-d5) may introduce slight chromatographic retention time shifts due to the larger hydrophobic difference .

LC-MS/MS quantification Isotope dilution mass spectrometry JAK2 inhibitor bioanalysis

Non-Exchangeable N-Methyl-d3 Labeling Confers Superior Stability Over Exchangeable Deuterium Labels Under Bioanalytical Conditions

The three deuterium atoms in 4-Formyl-N-methylbenzamide-d3 are covalently bound to the N-methyl carbon (C-D bonds), a position that is non-exchangeable under the acidic (pH 2–4) and neutral aqueous conditions routinely used in reversed-phase LC-MS/MS analysis . This contrasts with deuterium labels positioned on heteroatoms (e.g., amide N-H → N-D, or hydroxyl O-H → O-D), which undergo rapid back-exchange to protium in protic mobile phases, leading to progressive loss of isotopic enrichment and compromised quantification accuracy . Experimental confirmation of this principle has been demonstrated for N-methyl-d3 creatinine analogs, where deuterons introduced at the α-carbon of the N-methyl group showed no back-exchange under either acidic or neutral aqueous conditions over the analytical time course [1].

Deuterium exchange stability Internal standard robustness Bioanalytical method validation

Intrinsic Kinetic Deuterium Isotope Effect (KIE) of 5.6–6.0 for N-Methyl Oxidation Provides a Metabolic Stability Advantage in Drug Candidate Synthesis

When 4-Formyl-N-methylbenzamide-d3 is used as a building block in the synthesis of deuterated JAK2 inhibitors, the N-CD₃ group is expected to exhibit significantly reduced susceptibility to cytochrome P450-mediated N-demethylation. Direct experimental evidence from the N,N-dimethylbenzamide series demonstrates that replacing N-CH₃ with N-CD₃ produces an intramolecular kinetic deuterium isotope effect (KIE) of 6.0 ± 0.3 in rat liver microsomes [1][2], and a KIE of 5.6 in a purified P450 model system using tetraphenylporphyrinato-iron(III)-tBuOOH [3]. This 5–6 fold reduction in oxidation rate at the deuterated site translates into enhanced metabolic stability for any downstream deuterated drug candidate incorporating this building block, relative to its all-protium counterpart.

Deuterated drug synthesis Metabolic stability JAK2 inhibitor pharmacokinetics

Isotopic Enrichment ≥98 Atom% D Required for Regulatory-Grade Bioanalytical Quantification

For a deuterated internal standard to perform reliably in regulated bioanalytical LC-MS/MS assays, an isotopic enrichment of ≥98 atom% D is the industry-recognized minimum threshold [1][2]. Below this level, the residual unlabeled (protium) species contributes to the analyte signal, producing systematic positive bias in quantification. High-purity deuterated standards with ≥98% isotopic enrichment minimize background interference, ensure clean mass separation, and improve data quality and reliability across every LC-MS workflow [1]. While the specific lot-certified isotopic purity for 4-Formyl-N-methylbenzamide-d3 must be obtained from the supplier's Certificate of Analysis, the N-methyl-d3 labeling pattern—with three deuterium atoms at chemically equivalent, non-exchangeable positions—facilitates straightforward assessment of isotopic incorporation by ¹H NMR integration of the residual N-CH₃ signal relative to the aromatic protons .

Isotopic purity specification FDA/EMA bioanalytical guidelines Internal standard procurement criteria

4-Formyl-N-methylbenzamide-d3: Highest-Impact Application Scenarios Grounded in Quantitative Evidence


Quantitative Bioanalysis of JAK2 Inhibitor Drug Candidates in Plasma by LC-MS/MS Using Isotope Dilution

In regulated pharmacokinetic studies of JAK2 inhibitors synthesized from the 4-formyl-N-methylbenzamide scaffold, the d3-labeled analog serves as the ideal isotope dilution internal standard. Its +3 Da mass shift relative to the unlabeled drug candidate [1] eliminates spectral overlap while its non-exchangeable N-CD₃ label ensures consistent internal standard response throughout sample preparation, chromatographic separation, and ionization — even under acidic mobile phase conditions commonly used for basic drug analytes. This scenario directly exploits the evidence from Section 3 Evidence Items 1 and 2.

Synthesis of Deuterated JAK2 Inhibitors with Enhanced Metabolic Stability for Lead Optimization

Incorporating 4-Formyl-N-methylbenzamide-d3 as a building block in the synthetic route to 3,4-ring fused 7-azaindole and deazapurine JAK2 inhibitors transfers the N-CD₃ moiety into the final drug candidate, where it is expected to reduce CYP450-mediated N-demethylation by a factor of 5–6 based on established class-level kinetic isotope effect data for N-methylbenzamides [2][3]. This metabolic shielding can extend drug half-life and reduce first-pass clearance, making the d3 building block strategically valuable in lead optimization programs where N-dealkylation has been identified as a primary metabolic soft spot.

Metabolic Pathway Tracing and Reactive Metabolite Identification Using the Deuterium Label as a Mass Tag

The +3 Da mass tag introduced by the N-CD₃ group in 4-Formyl-N-methylbenzamide-d3 persists through multi-step synthetic transformations and subsequent in vitro or in vivo metabolism, enabling unambiguous tracking of drug-related material in complex biological matrices . In metabolite identification studies using high-resolution mass spectrometry, the characteristic +3.02 Da mass defect shift distinguishes drug-derived metabolites from isobaric endogenous interferences. This application is enabled by the non-exchangeable nature of the C-D bonds (Section 3, Evidence Item 2), which ensures the mass tag is not eroded by solvent exchange during sample workup or chromatography.

Procurement-Quality Verification via ¹H NMR Integration for Isotopic Purity Assessment

Upon receipt, laboratories can independently verify the isotopic purity of 4-Formyl-N-methylbenzamide-d3 by integrating the residual N-CH₃ proton signal (if any) against the aromatic proton signals in the ¹H NMR spectrum , confirming whether the ≥98 atom% D enrichment specification [4] is met. This straightforward quality control procedure provides objective lot-acceptance criteria, directly supporting procurement decisions and ensuring that only specification-compliant material enters regulated bioanalytical workflows. This scenario connects Evidence Item 4 (isotopic purity requirement) with practical laboratory verification.

Quote Request

Request a Quote for 4-Formyl-N-methylbenzamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.